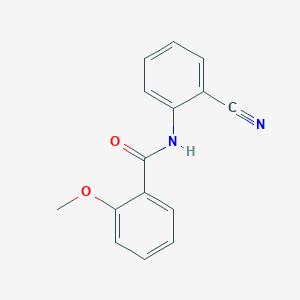
N-(2-cyanophenyl)-2-methoxybenzamide
Description
N-(2-cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide ring and a cyanophenyl substituent on the nitrogen atom. The presence of the electron-withdrawing cyano group distinguishes it from analogs with electron-donating substituents (e.g., methoxy, amino), influencing its physicochemical and binding properties.
Properties
CAS No. |
708289-25-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
STJHSSQDBAQLCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features, molecular weights, and biological activities of N-(2-cyanophenyl)-2-methoxybenzamide and related compounds:
*Calculated molecular weights based on chemical formulas.
Key Observations:
- Electron Effects: The cyano group in the target compound enhances hydrophobicity and may reduce metabolic degradation compared to amino or hydroxy analogs .
Pharmacological Activities
Dopamine Receptor Interactions
- D2 Receptor Ligands: The iodine-substituted analog () exhibits high affinity for D2 receptors (KD = 1.2 nM) due to its lipophilicity (40× higher than sulpiride), enabling superior brain penetration . In contrast, the target compound’s cyano group may alter binding kinetics.
- Tropane Derivatives : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide () demonstrates D2/5-HT receptor affinity, highlighting the role of bulky substituents in modulating selectivity .
Enzyme Inhibition
- PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () reduces atherosclerosis risk, suggesting that bicyclic substituents enhance target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


